Cas no 113736-77-9 (2-amino-5-octylbenzoic acid)

2-amino-5-octylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-octylbenzoic acid
- DTXSID10629403
- 2-AMINO-5-OCTYLBENZOIC ACID
- SCHEMBL2076751
- 113736-77-9
- 2-AMINO-5-OCTYLBENZOICACID
- SB80706
-
- インチ: InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11H,2-8,16H2,1H3,(H,17,18)
- InChIKey: WWCVEHIVQBOHJI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 249.172878976Da
- 同位素质量: 249.172878976Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 8
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: 5.5
2-amino-5-octylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019096865-5g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 5g |
$1035.15 | 2023-09-04 | |
Alichem | A019096865-10g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 10g |
$1326.60 | 2023-09-04 | |
Alichem | A019096865-25g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 25g |
$2484.36 | 2023-09-04 |
2-amino-5-octylbenzoic acid 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2-amino-5-octylbenzoic acidに関する追加情報
Introduction to 2-amino-5-octylbenzoic acid (CAS No. 113736-77-9)
2-amino-5-octylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 113736-77-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, featuring a benzoic acid core substituted with an amino group at the 2-position and an octyl chain at the 5-position, exhibits a range of potential applications that span from drug development to material science. The presence of both polar and non-polar functional groups makes it a versatile molecule, capable of interacting with various biological targets and environmental matrices.
The synthesis of 2-amino-5-octylbenzoic acid involves multi-step organic reactions, typically starting from commercially available benzoic acid derivatives. The introduction of the octyl group at the 5-position enhances the lipophilicity of the molecule, which can be crucial for improving its solubility in biological systems and facilitating cellular uptake. Additionally, the amino group at the 2-position provides a site for further chemical modifications, such as coupling with other pharmacophores or derivatization into more complex molecules. These structural features make 2-amino-5-octylbenzoic acid a valuable intermediate in the synthesis of novel therapeutic agents.
In recent years, 2-amino-5-octylbenzoic acid has been explored for its potential role in medicinal chemistry, particularly in the development of novel antimicrobial and anti-inflammatory agents. Studies have demonstrated that benzoic acid derivatives can exhibit significant biological activity due to their ability to interfere with bacterial cell wall synthesis and inflammatory pathways. The octyl substitution further modulates these properties, potentially enhancing both efficacy and bioavailability. For instance, research has shown that compounds structurally similar to 2-amino-5-octylbenzoic acid can inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity. This mechanism of action is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial strategies are urgently needed.
Moreover, 2-amino-5-octylbenzoic acid has shown promise in the field of anti-inflammatory research. In vitro studies have indicated that this compound can modulate key inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are implicated in various inflammatory diseases, including arthritis and inflammatory bowel disease. The dual functionality of 2-amino-5-octylbenzoic acid, with both hydrophilic and hydrophobic regions, allows it to interact effectively with biological membranes and intracellular targets, thereby enhancing its therapeutic potential.
Recent advancements in computational chemistry have also highlighted the significance of 2-amino-5-octylbenzoic acid as a scaffold for drug discovery. Molecular docking studies have identified this compound as a potential inhibitor of various protein targets associated with metabolic disorders and cancer. The benzoic acid moiety is known to interact with aromatic pockets in proteins, while the octyl chain can engage in hydrophobic interactions. This dual binding mode suggests that 2-amino-5-octylbenzoic acid could be a lead compound for designing small-molecule inhibitors with improved selectivity and potency. Furthermore, virtual screening algorithms have been employed to identify derivatives of 2-amino-5-octylbenzoic acid that may exhibit enhanced pharmacokinetic properties.
The environmental impact of 2-amino-5-octylbenzoic acid is another area of growing interest. As a compound with both biodegradable and bioaccumulative potential depending on its application context, understanding its environmental fate is crucial for sustainable chemical development. Research has begun to explore how modifications to the octyl chain length can influence its persistence in aquatic systems. Additionally, studies on biodegradation pathways have revealed that under certain conditions, 2-amino-5-octylbenzoic acid can be metabolized by microbial communities into less toxic intermediates. These findings are essential for guiding responsible use in industrial applications where waste management is critical.
In conclusion, 2-amino-5-octylbenzoic acid (CAS No. 113736-77-9) represents a fascinating molecule with diverse applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable it to interact with biological systems in meaningful ways, making it a valuable candidate for further research and development. As our understanding of its properties continues to grow, 2-amino-5-octylbenzoic acid is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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